3-(3-甲氧基苄基)哌啶

描述

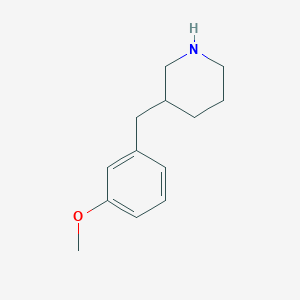

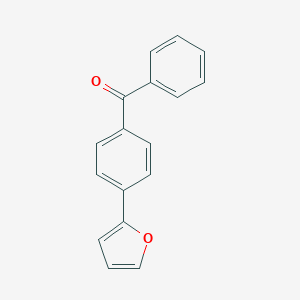

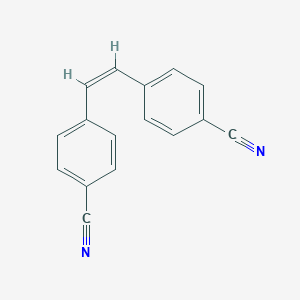

“3-(3-Methoxybenzyl)piperidine” is a chemical compound with the linear formula C13H19O1N1 . It is a solid substance and is one of the unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “3-(3-Methoxybenzyl)piperidine” is C13H19NO . It has an average mass of 205.296 Da and a monoisotopic mass of 205.146667 Da .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The density of “3-(3-Methoxybenzyl)piperidine” is 1.0±0.1 g/cm3 . It has a boiling point of 314.7±15.0 °C at 760 mmHg . The flash point is 129.2±9.8 °C .科学研究应用

1. 中枢神经系统受体中的药理特性

1'-有机基螺[茚满-1,4'-哌啶]的衍生物,包括具有 4-甲氧基苄基的衍生物,已显示出作为中枢神经系统受体中的 σ 配体的亲和力和选择性。涉及放射性配体结合测定的研究表明它们在理解受体相互作用中的重要性 (Tacke 等,2003)。

2. 抗登革热活性

由 3,5-双((E)-4-甲氧基亚苄基)合成的化合物对 DENV2 NS2B-NS3 蛋白酶表现出抑制活性,表明在抗登革热治疗中具有潜在用途 (Kuswardani 等,2020)。

3. 抗阿尔茨海默病药物

N-苄基化的(吡咯烷-2-酮)/(咪唑烷-2-酮)衍生物是基于多奈哌齐(一种主要的阿尔茨海默病药物)的结构设计的。这些衍生物,包括具有 4-甲氧基苄基的衍生物,显示出显着的抗阿尔茨海默病特性,有助于潜在的治疗方法 (Gupta 等,2020)。

4. 抗结核活性

具有 4-甲氧基苄基取代的咪唑并[2,1-b][1,3,4]噻二唑的曼尼希碱基被研究其抗结核活性,表明在结核病治疗中具有潜在应用 (Badiger 和 Khazi,2013)。

5. 非肽类神经激肽-1 受体拮抗剂

LY303870,一种含有 2-甲氧基苄基和哌啶-1-基的化合物,被描述为一种有效且选择性的非肽类神经激肽-1 受体拮抗剂,表明其与研究生理过程中 NK-1 受体有关 (Gitter 等,1995)。

6. 化学合成中的氧化去除

在温和条件下用四硝酸铈(IV)铵从 2,5-哌嗪二酮中氧化去除 N-(4-甲氧基苄基)基团,突出了其在化学合成中的应用 (Yamaura 等,1985)。

7. N-乙酰葡糖胺酶抑制剂

由包括 4-甲氧基苄基在内的化合物合成的 N-乙酰葡糖胺酶特异性抑制剂表明在生化研究中的潜在应用 (Schumacher-Wandersleb 等,1994)。

8. 治疗糖尿病的 α-葡萄糖苷酶抑制剂

N-苄基-脱氧诺吉霉素衍生物,包括具有 3-甲氧基苄基的衍生物,被设计为 α-葡萄糖苷酶抑制剂。它们表现出不同的抑制活性,表明它们作为 II 型糖尿病治疗剂的潜力 (Zeng 等,2019)。

安全和危害

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .

属性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKSLDMVANTJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588799 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxybenzyl)piperidine | |

CAS RN |

766487-11-0 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of EED in complex with 3-(3-methoxybenzyl)piperidine hydrochloride?

A: The determination of the crystal structure of EED in complex with 3-(3-methoxybenzyl)piperidine hydrochloride provides valuable insights into how this specific compound interacts with EED at a molecular level. [] This information is crucial for understanding the compound's mechanism of action as a potential inhibitor of EED, a protein involved in epigenetic regulation. By analyzing the binding interactions, researchers can gain insights into the structural features important for activity and potentially design more potent and selective EED inhibitors. This could have implications for developing novel therapeutic strategies targeting EED-mediated processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)

![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)